molecular formula C30H36O7 B1244459 tanariflavanone C

tanariflavanone C

Cat. No. B1244459
M. Wt: 508.6 g/mol
InChI Key: YMILJRPIVTZKTL-OCFJWBBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanariflavanone C is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5,7, 3' and 4', a geranyl group at position 2' and a 2-hydroxy-3-methylbut-3-en-1yl group at position 6. Isolated from Macaranga tanarius, it exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a tetrahydroxyflavanone, a secondary alcohol and a member of 4'-hydroxyflavanones.

Scientific Research Applications

  • Phytochemical Investigation : Tanariflavanone C was identified in a phytochemical investigation of Macaranga tanarius leaves, highlighting its natural occurrence and potential for various applications in the field of natural product chemistry (Phommart, Sutthivaiyakit, Chimnoi, Ruchirawat, & Sutthivaiyakit, 2005).

  • Biological Activity Assessment : The compounds isolated, including tanariflavanone C, were evaluated for biological activities in a range of bioassays, indicating its potential for medicinal and therapeutic applications (Phommart et al., 2005).

  • Cytotoxic Activities : Another study isolated prenylated flavanones, including tanariflavanone C, from Macaranga tanarius leaves and assessed their cytotoxic activities using two cell lines. This study highlights the potential of tanariflavanone C in cytotoxicity-related research and its possible applications in cancer studies (Kawakami, Harinantenaina, Matsunami, Otsuka, Shinzato, & Takeda, 2008).

  • Chemical Characterization and Synthesis : Research has also focused on the chemical characterization and total synthesis of tanariflavanone C and related compounds, which is crucial for understanding their structure and for potential synthesis in laboratory settings for further research (Yang, Chen, Xie, Feng, & Ma, 2013).

  • Allelopathic Properties : Tanariflavanone C was also found in studies investigating the allelopathic properties of Macaranga tanarius, suggesting its role in plant ecology and potential applications in agriculture (Tseng, Chou, Chen, & Kuo, 2001).

  • Chemotaxonomic Significance : Research on flavanone derivatives from Macaranga tanarius, including tanariflavanone C, also discusses its chemotaxonomic significance, providing insights into the classification and differentiation of plant species based on chemical constituents (Syah & Ghisalberti, 2015).

properties

Product Name

tanariflavanone C

Molecular Formula

C30H36O7

Molecular Weight

508.6 g/mol

IUPAC Name

(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O7/c1-16(2)7-6-8-18(5)9-10-20-19(11-12-22(31)29(20)35)26-15-25(34)28-27(37-26)14-24(33)21(30(28)36)13-23(32)17(3)4/h7,9,11-12,14,23,26,31-33,35-36H,3,6,8,10,13,15H2,1-2,4-5H3/b18-9+/t23?,26-/m0/s1

InChI Key

YMILJRPIVTZKTL-OCFJWBBSSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)C)C

synonyms

tanariflavanone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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